Cytotoxicity in MCF-7 Breast Cancer Cells: 2-Chloroadenine Exhibits 79-Fold Lower Potency Than 2-Fluoroadenine
In a direct head-to-head comparison using the MCF-7 human breast adenocarcinoma cell line, 2-chloroadenine demonstrated an IC50 of 11 ± 1 μM under standard culture conditions, while the 2-fluoro analog exhibited an IC50 of 0.14 ± 0.03 μM [1]. This represents a 78.6-fold difference in cytotoxic potency. The 2-chloro derivative is therefore substantially less potent than its 2-fluoro counterpart in this model, which may be advantageous in applications where lower basal cytotoxicity is desired (e.g., metabolic tracer studies, prodrug design).
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 11 ± 1 μM |
| Comparator Or Baseline | 2-Fluoroadenine (0.14 ± 0.03 μM) |
| Quantified Difference | 78.6-fold lower potency (higher IC50) |
| Conditions | MCF-7 human breast adenocarcinoma cells, standard culture conditions (unspecified incubation duration) |
Why This Matters
For researchers designing prodrugs or conducting metabolic tracing studies where basal cytotoxicity must be minimized, the 79-fold lower potency of 2-chloroadenine relative to 2-fluoroadenine provides a critical safety margin.
- [1] Molecular Pharmacology. Comparative cytotoxicity data table: IC50 values for 2-chloroadenine and 2-fluoroadenine in MCF-7 cells. View Source
